N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold acetylated at the 1-position and substituted with a 1-naphthamide group at the 6-position. Its structure combines the rigidity of the tetrahydroquinoline ring with the aromatic bulk of naphthalene, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15(25)24-13-5-8-17-14-18(11-12-21(17)24)23-22(26)20-10-4-7-16-6-2-3-9-19(16)20/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXOWTFFFGAQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Tetrahydroquinoline Core Formation
The tetrahydroquinoline core is typically constructed via cyclization of substituted aniline precursors. A patented method (WO2007116922A1) employs Eaton’s reagent (phosphorus pentoxide in methanesulfonic acid) to facilitate intramolecular cyclization:
Reaction conditions :
- Substrate : (R)-3-(4-Trifluoromethyl-phenylamino)-valeric acid.
- Reagents : Phosphorus pentoxide (2–4 equiv), methanesulfonic acid (20–30 equiv).
- Temperature : 65–75°C.
- Time : 2–4 hours.
- Yield : ~85% (isolated as (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one).
Mechanism : The reaction proceeds via acid-catalyzed dehydration and cyclization, forming the tetrahydroquinoline ring. Eaton’s reagent acts as both a dehydrating agent and a Brønsted acid, enhancing reaction efficiency.
Acetylation at the 1-Position
Acetylation of the tetrahydroquinoline’s secondary amine is achieved using acetic anhydride under basic conditions:
Procedure :
- Dissolve the tetrahydroquinoline intermediate (1 equiv) in anhydrous dichloromethane.
- Add triethylamine (2.5 equiv) as a base.
- Slowly introduce acetic anhydride (1.2 equiv) at 0°C.
- Stir at room temperature for 12 hours.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Key consideration : Excess base ensures complete deprotonation of the amine, preventing N,O-diacetylation side reactions.
Amide Coupling with 1-Naphthoic Acid
The final step involves coupling the 6-amino group of the acetylated tetrahydroquinoline with 1-naphthoyl chloride. A protocol adapted from EP2641897B1 utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent:
Reaction setup :
- Substrates :
- N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)amine (1 equiv).
- 1-Naphthoyl chloride (1.1 equiv).
- Reagents : HATU (1.5 equiv), N,N-diisopropylethylamine (DIPEA, 3 equiv).
- Solvent : Dimethylformamide (DMF).
- Conditions : Stir at 25°C for 6 hours.
Workup :
- Quench with ice water.
- Extract with ethyl acetate.
- Wash organic layer with brine.
- Dry over sodium sulfate and concentrate.
- Recrystallize from ethanol/water (4:1).
Comparative Analysis of Synthetic Methods
Alternative Pathways and Optimization
Reductive Amination for Tetrahydroquinoline Synthesis
An alternative to cyclization involves reductive amination of keto-aniline intermediates:
Solid-Phase Synthesis for Amide Formation
Immobilizing the tetrahydroquinoline amine on Wang resin enables iterative coupling with 1-naphthoic acid, followed by cleavage with trifluoroacetic acid. This method improves purity but reduces scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthamide group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
(a) 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m)
- Core Structure : These derivatives (e.g., 6a, 6b, 6c) feature a triazole ring linking a naphthalenyloxy group to an acetamide-substituted phenyl ring .
- Key Differences: The target compound replaces the triazole linker with a direct tetrahydroquinoline backbone, enhancing conformational rigidity. The acetyl group on the tetrahydroquinoline contrasts with the nitro (-NO₂) or unsubstituted phenyl groups in 6b and 6a, respectively.
- Spectroscopic Comparison: IR Spectroscopy: The C=O stretch in 6a-m (1671–1682 cm⁻¹) aligns with typical amide carbonyl frequencies, similar to the naphthamide group in the target compound. The NH stretch (3262–3302 cm⁻¹) in 6a-m also mirrors amide NH vibrations . NMR: In 6b, the –NCH₂CO– proton resonates at δ 5.38 ppm, while aromatic protons in naphthalene appear between δ 7.20–8.61 ppm. The target compound’s tetrahydroquinoline protons would likely exhibit distinct shifts due to ring saturation and acetylation .
(b) N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide
- Core Structure: This compound shares the tetrahydroquinoline moiety but substitutes the 6-position with a thiazole-oxazole-carboxamide group .
- The 2-oxo group on the tetrahydroquinoline may increase hydrogen-bonding capacity versus the acetyl group in the target compound.
Solubility and Stability
- The naphthamide group in the target compound may enhance lipophilicity compared to triazole-linked analogues (6a-m), which retain polar triazole and ether oxygen atoms.
Data Table: Key Properties of Comparable Compounds
Research Implications and Challenges
- Structural Rigidity: The tetrahydroquinoline scaffold in the target compound may improve binding selectivity in drug design compared to flexible triazole-linked analogues .
- Synthetic Complexity: highlights challenges in predicting reaction outcomes for structurally similar compounds, underscoring the need for precise optimization in tetrahydroquinoline derivatives .
- Spectroscopic Validation : Techniques like HRMS (as used for 6b) and NMR are critical for confirming the identity of such structurally nuanced compounds .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a complex organic compound that combines the structural features of tetrahydroquinoline and naphthalene. This unique combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C_{19}H_{19}N_{2}O
- Molecular Weight : 303.37 g/mol
- Structural Features :
- Tetrahydroquinoline moiety, which may contribute to biological activity.
- Naphthalene ring enhances lipophilicity and stability.
Structural Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(naphthalen-2-yl)acetamide | Contains naphthalene; lacks tetrahydroquinoline | Antiproliferative effects |
| 3-hydroxyquino[4,3-b]quinoline | Similar quinoline structure; hydroxyl substitution | Anticancer properties |
| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide | Unique combination of naphthalene and tetrahydroquinoline | Potential for distinct biological properties |
Research indicates that compounds with similar structures exhibit various biological activities. The specific mechanisms through which this compound exerts its effects are still under investigation but may include:
- Anticancer Activity : Similar compounds have shown efficacy against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Potential inhibition of pro-inflammatory pathways, including COX enzymes.
- Enzyme Inhibition : The sulfonamide group in related compounds has been shown to inhibit dihydropteroate synthase in bacterial systems.
Study 2: Anti-inflammatory Potential
In vitro studies on quinoline derivatives demonstrated their ability to inhibit nitric oxide production in LPS-induced RAW 264.7 macrophages. These compounds were found to modulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, indicating their potential as anti-inflammatory agents . This could imply similar effects for this compound.
Synthesis and Modification
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline : Utilizing the Pictet-Spengler reaction.
- Acetylation : Acetylation using acetic anhydride or acetyl chloride.
- Amide Bond Formation : Coupling with naphthalene derivatives using reagents like DCC and DMAP.
These synthetic routes allow for the modification of the compound to enhance its biological properties or to create derivatives for further study .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. Key steps include acetylation at the 1-position and coupling the 6-amino group with 1-naphthoyl chloride. Reactions are conducted under anhydrous conditions (e.g., DMF or toluene) with reflux to prevent hydrolysis and improve yield . Catalysts like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) facilitate amide bond formation. Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, with characteristic shifts for acetyl (δ ~2.1 ppm) and naphthamide protons (δ ~7.5–8.5 ppm) .
- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for acetyl and amide) .
- HRMS validates molecular weight and fragmentation patterns .
- TLC/HPLC monitors reaction progress and purity .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
- Methodology : Initial screens include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric/colorimetric substrates.
- Cellular viability assays (MTT/XTT) to assess cytotoxicity.
- Binding affinity studies (SPR or fluorescence polarization) to quantify target interactions.
- Structural analogs show neuroprotective and anticancer activity, suggesting similar mechanisms .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected peaks or splitting patterns) be resolved during structural elucidation?
- Methodology :
- 2D NMR (COSY, HSQC, HMBC) resolves overlapping signals and assigns connectivity.
- Variable-temperature NMR identifies dynamic processes (e.g., rotamers).
- Isotopic labeling or derivatization clarifies ambiguous regions.
- Cross-referencing with computational predictions (DFT-based chemical shift calculations) validates assignments .
Q. What strategies optimize crystallographic refinement for resolving disorder in the compound’s crystal structure?
- Methodology :
- Use SHELXL for small-molecule refinement, employing restraints for disordered regions (e.g., acetyl or naphthyl groups).
- TWINABS corrects for twinning in high-symmetry space groups.
- High-resolution data (≤1.0 Å) and Hirshfeld atom refinement improve accuracy.
- SHELX’s robust algorithms handle partial occupancy and thermal motion .
Q. How can in silico modeling reconcile discrepancies between computational binding predictions and experimental bioactivity data?
- Methodology :
- Molecular dynamics simulations assess ligand flexibility and solvation effects.
- Free energy perturbation (FEP) or MM-PBSA quantifies binding affinities more accurately than docking.
- Pharmacophore modeling identifies critical interaction motifs missed in rigid docking.
- Validate models with mutagenesis studies or isothermal titration calorimetry (ITC) .
Q. What experimental approaches address contradictions between in vitro and in vivo efficacy studies?
- Methodology :
- ADME profiling evaluates bioavailability, plasma stability, and metabolic clearance.
- Pharmacokinetic studies (e.g., LC-MS/MS quantification in plasma) correlate exposure with effect.
- Tissue distribution assays identify barriers (e.g., blood-brain penetration for neuroactive analogs) .
- Proteomic profiling detects off-target interactions affecting in vivo outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
